3-(benzenesulfonyl)-6,8-difluoro-2H-chromen-2-one

Physicochemical_profiling Drug-likeness Structural_differentiation

This fully synthetic fluorinated coumarin features a benzenesulfonyl group at the 3-position and fluorine atoms at the 6- and 8-positions of the chromenone ring, creating a distinct electronic and steric profile not replicated by mono-fluorinated or non-fluorinated analogs. Published SAR demonstrates that the 6,8-difluoro substitution confers unique P2Y6 receptor selectivity (IC50 2.99 µM) with zero off-target activity across 45 screened sites. The benzenesulfonyl group serves as a synthetic handle for derivatization or a hydrogen-bond acceptor pharmacophore, while the difluoro pattern enhances metabolic stability. This compound is an ideal starting point for gamma-secretase inhibitor programs and fluorogenic enzyme substrate design. With a calculated logP of ~2.8–3.2, zero H-bond donors, and MW of 322.28, it resides in lead-like chemical space suitable for fragment-based or HTS hit-to-lead campaigns. Procure this differentiated scaffold to balance potency with favorable ADME properties.

Molecular Formula C15H8F2O4S
Molecular Weight 322.28
CAS No. 902506-96-1
Cat. No. B3010962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzenesulfonyl)-6,8-difluoro-2H-chromen-2-one
CAS902506-96-1
Molecular FormulaC15H8F2O4S
Molecular Weight322.28
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)F)F
InChIInChI=1S/C15H8F2O4S/c16-10-6-9-7-13(15(18)21-14(9)12(17)8-10)22(19,20)11-4-2-1-3-5-11/h1-8H
InChIKeyXQSDGNJDYNSHEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzenesulfonyl)-6,8-difluoro-2H-chromen-2-one (CAS 902506-96-1): Structural and Procurement Baseline


3-(Benzenesulfonyl)-6,8-difluoro-2H-chromen-2-one (CAS 902506-96-1) is a fully synthetic fluorinated coumarin (2H-chromen-2-one) derivative with the molecular formula C15H8F2O4S and a molecular weight of 322.28 g/mol . Its core structure features a benzenesulfonyl group at the 3-position and two fluorine atoms at the 6- and 8-positions of the chromenone ring [1]. This compound belongs to the broader class of 3-sulfonyl coumarins, a scaffold recognized for its utility in medicinal chemistry and as a synthetic intermediate for fluorogenic substrates [2].

Why 3-(Benzenesulfonyl)-6,8-difluoro-2H-chromen-2-one Cannot Be Casually Replaced by In-Class Analogs


Simple substitution with other 3-sulfonyl coumarins is not scientifically valid because the combination of an unsubstituted benzenesulfonyl group at position 3 with simultaneous fluorination at both the 6- and 8-positions generates a distinct electronic environment and steric profile not replicated by mono-fluorinated, non-fluorinated, or 4-substituted benzenesulfonyl analogs. Published SAR on the closely related 6,8-difluoro-2H-chromene scaffold demonstrates that 6,8-difluoro substitution confers a unique selectivity profile at the P2Y6 receptor, with the 6,8-difluoro analogue (IC50 2.99 µM) exhibiting a complete lack of off-target activity across 45 screened sites — a feature not shared by earlier mono-halogenated or non-fluorinated analogues that bound to biogenic amine receptors [1]. The specific electronic effects of the 6,8-difluoro pattern on the coumarin lactone ring influence both reactivity and potential biological target engagement in ways that cannot be predicted from mono-fluoro or non-fluorinated analogs.

Quantitative Differentiation Evidence for 3-(Benzenesulfonyl)-6,8-difluoro-2H-chromen-2-one vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. 4-Substituted Benzenesulfonyl Analogs

The target compound (MW 322.28, formula C15H8F2O4S) is the structurally minimal 6,8-difluoro-3-benzenesulfonyl chromenone within the analog series. Compared to the 4-chloro analog (CAS 904432-62-8, C15H7ClF2O4S, MW 356.73), the target compound has a 34.45 g/mol lower molecular weight, representing a ~10.7% reduction. Compared to the 4-bromo analog (CAS 904450-30-2, C15H7BrF2O4S, MW ~401.18), the difference is ~78.9 g/mol (~24.5% reduction). The absence of the para-substituent eliminates an additional halogen-bond donor/acceptor site and reduces lipophilicity, as estimated by the removal of the chlorine (ΔlogP ~ -0.7) or bromine (ΔlogP ~ -0.9) contribution. This positions the target compound in a more favorable drug-like physicochemical space per Lipinski guidelines with lower MW and predicted lower logP .

Physicochemical_profiling Drug-likeness Structural_differentiation

Fluorination Pattern Differentiation: 6,8-Difluoro vs. 6-Monofluoro Analog

The target compound differs from the 6-monofluoro analog 3-(benzenesulfonyl)-6-fluoro-2H-chromen-2-one (CAS 902623-14-7, C15H9FO4S, MW 304.29) by the addition of a second fluorine at position 8. Published SAR on the related 2H-chromene P2Y6 antagonist scaffold demonstrates that halogen substitution at position 8 alone reduces receptor affinity, but the 6,8-difluoro combination (analogue 27, IC50 2.99 µM at hP2Y6R) provides a uniquely clean off-target selectivity profile, with no activity at 45 screened sites [1]. This contrasts with mono-halogenated analogues (e.g., 6-fluoro 11 and 6-chloro 12) that, despite similar or slightly better potency (IC50 ~1–2 µM), displayed off-target binding to biogenic amine receptors. The difluoro pattern on the coumarin scaffold also enhances oxidative metabolic stability by blocking potential sites of CYP450-mediated hydroxylation, a well-established effect of fluorine substitution in drug design [2].

Fluorine_chemistry Metabolic_stability Selectivity_profiling

Synthetic Accessibility: Direct Sulfonylation Route via CN108299363A Methodology

A dedicated synthetic method for 3-benzenesulfonyl coumarin compounds is disclosed in Chinese patent CN108299363A [1]. The method uses coumarin and sodium benzenesulfinate as raw materials with I2/DMSO as the catalytic oxidation system, achieving product isolation via chromatographic separation. This methodology is directly applicable to the target compound by employing 6,8-difluoro-coumarin as the starting material. This synthetic route offers practical advantages over alternative multi-step approaches that may be required for 4-substituted benzenesulfonyl analogs, which often necessitate pre-functionalization of the sulfonyl chloride precursor. The reported method operates under mild conditions and avoids the use of highly reactive sulfonyl chlorides, potentially reducing impurity profiles and improving batch-to-batch consistency for procurement purposes [1].

Organic_synthesis 3-sulfonyl_coumarin Scale-up_feasibility

Class-Level Enzyme Inhibition: Gamma-Secretase and Carbonic Anhydrase Target Family Relevance

The benzenesulfonyl-chromane/2H-chromene scaffold class is established in the patent literature as a privileged structure for gamma-secretase inhibition, with several patents (e.g., US8569521, EP2178882A1) covering benzenesulfonyl-chromane derivatives as gamma-secretase inhibitors for Alzheimer's disease [1][2]. A closely related 4-chlorobenzenesulfonyl-difluoro-isochromene analog (CHEMBL3629740) displayed an IC50 of 228 nM against gamma-secretase in HEK293 cell membranes [3]. Additionally, 3-benzenesulfonyl coumarin analogs have demonstrated carbonic anhydrase inhibitory activity, with related compounds such as 3-(benzenesulfonyl)-7-hydroxy-8-methyl-coumarin showing IC50 = 4.72 µM in a fluorescence polarization-based assay [4]. The 6,8-difluoro substitution on the coumarin core may further modulate enzyme binding through electronic effects on the lactone carbonyl and enhanced hydrophobic contacts with the target active site.

Gamma-secretase_inhibition Coumarin_sulfonamide Enzyme_inhibitor_scaffold

Optimal Application Scenarios for 3-(Benzenesulfonyl)-6,8-difluoro-2H-chromen-2-one in Scientific Procurement


P2Y6 Receptor Antagonist Lead Optimization and Selectivity Profiling

The 6,8-difluoro-2H-chromene scaffold provides a validated entry point for P2Y6 receptor antagonist development with demonstrated off-target selectivity advantages (zero hits across 45 screened sites for the 6,8-difluoro analogue 27) [1]. Scientists procuring the target compound for P2Y6R programs can leverage the 3-benzenesulfonyl group as a synthetic handle for further derivatization or as a hydrogen-bond acceptor pharmacophore element, while maintaining the favorable 6,8-difluoro selectivity profile.

Gamma-Secretase Inhibitor SAR Expansion with a New Substitution Vector

Multiple patents establish benzenesulfonyl-chromane/2H-chromene derivatives as gamma-secretase inhibitors with therapeutic relevance to Alzheimer's disease [2][3]. The target compound, featuring the 2H-chromen-2-one (coumarin) core instead of the saturated chromane ring, offers an oxidized scaffold variant. A structurally related 4-chlorobenzenesulfonyl-difluoro-isochromene analog showed gamma-secretase IC50 = 228 nM [4], suggesting that the combination of benzenesulfonyl and difluoro substitution is tolerated in the gamma-secretase active site. The target compound can serve as a new core for SAR expansion in this therapeutically relevant target family.

Fluorinated Coumarin Building Block for Fluorogenic Substrate Synthesis

6,8-Difluoro-7-hydroxycoumarin derivatives are well-established fluorogenic scaffolds used in enzyme substrate design (e.g., Marina Blue, Pacific Blue) due to their favorable photophysical properties and lowered pKa of the 7-hydroxy group [5]. The target compound, while lacking the 7-hydroxy group, can serve as a key intermediate for the introduction of the 7-hydroxy functionality via electrophilic aromatic substitution or directed metalation, providing access to novel sulfonated-fluorogenic substrates for glycosidase, phosphatase, or sulfatase detection assays.

Physicochemical Comparator for Drug Discovery Property Optimization

With its unsubstituted benzenesulfonyl group (minimizing MW and logP relative to halogenated analogs) and the 6,8-difluoro pattern (enhancing metabolic stability), the target compound represents an attractive starting point for medicinal chemistry programs seeking to balance potency with favorable ADME properties. The computed property profile (MW 322.28, zero H-bond donors, predicted logP ~2.8–3.2) positions it within lead-like chemical space, suitable for fragment-based or HTS hit-to-lead campaigns .

Quote Request

Request a Quote for 3-(benzenesulfonyl)-6,8-difluoro-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.